3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid
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Overview
Description
3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid is an organic compound with the molecular formula C14H8F4O2. It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a benzoic acid core.
Mechanism of Action
Target of Action
The primary targets of 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid are currently unknown. This compound is a chemical reagent
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. As a benzoic acid derivative, it may interact with biological systems through hydrogen bonding and hydrophobic interactions due to its aromatic ring and carboxylic acid group .
Pharmacokinetics
Its physical properties can provide some insights :
These properties suggest that the compound is relatively non-polar and may have good membrane permeability, which could influence its absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of 3-trifluoromethylbenzoic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes halogenation, followed by carboxylation and subsequent purification steps to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, fluorinated aromatic compounds, and complex organic molecules used in pharmaceuticals and agrochemicals .
Scientific Research Applications
3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)benzoic acid
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
Uniqueness
3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure allows for distinct interactions with biological targets and different chemical behavior in synthetic applications .
Properties
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-5-4-9(7-11(12)14(16,17)18)8-2-1-3-10(6-8)13(19)20/h1-7H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLWZGYIIJQBOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650204 |
Source
|
Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942475-06-1 |
Source
|
Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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